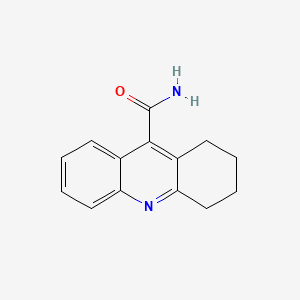

1,2,3,4-Tetrahidroacridina-9-carboxamida

Descripción general

Descripción

1,2,3,4-Tetrahydroacridine-9-carboxamide is a compound belonging to the class of acridines, which are heterocyclic aromatic organic compounds. Acridines are known for their wide range of applications in medicinal chemistry, dye industry, and organic electronics

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydroacridine-9-carboxamide has several scientific research applications:

Mecanismo De Acción

Target of Action

Acridine derivatives, which are structurally similar to tetrahydroacridines, are known to interact with dna and related enzymes .

Mode of Action

Acridine derivatives are known to intercalate into double-stranded dna, causing changes in the dna structure . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Biochemical Pathways

The unwinding of the dna helix caused by acridine derivatives can potentially affect various biological processes involving dna and related enzymes .

Action Environment

The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (acn) and dimethylformamide (dmf), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroacridine-9-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are critical for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition of enzyme activity, which can lead to increased levels of acetylcholine. This property makes 1,2,3,4-Tetrahydroacridine-9-carboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of 1,2,3,4-Tetrahydroacridine-9-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 1,2,3,4-Tetrahydroacridine-9-carboxamide can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydroacridine-9-carboxamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels . This inhibition is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 1,2,3,4-Tetrahydroacridine-9-carboxamide can modulate the activity of transcription factors, leading to changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide typically involves the reduction of acridine derivatives. One common method is the catalytic hydrogenation of acridine-9-carboxamide using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrahydroacridine-9-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 1,2,3,4-Tetrahydroacridine-9-carboxamide .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridine-9-carboxamide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: As mentioned earlier, the reduction of acridine-9-carboxamide to 1,2,3,4-Tetrahydroacridine-9-carboxamide is a common reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Acridine-9-carboxamide.

Reduction: 1,2,3,4-Tetrahydroacridine-9-carboxamide.

Substitution: Substituted acridine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

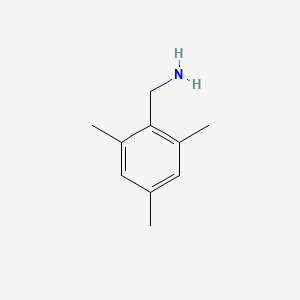

1,2,3,4-Tetrahydroacridine-9-carboxamide can be compared with other similar compounds such as:

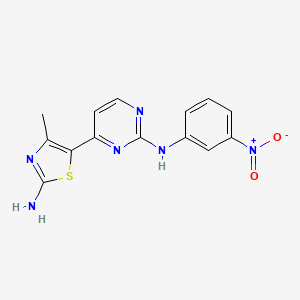

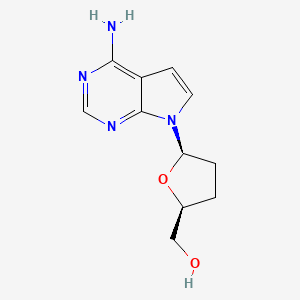

Tacrine (9-Amino-1,2,3,4-tetrahydroacridine): Both compounds are cholinesterase inhibitors, but tacrine is more widely studied and used in clinical settings.

Acridine-9-carboxamide: This compound is the oxidized form of 1,2,3,4-Tetrahydroacridine-9-carboxamide and has different chemical properties and applications.

The uniqueness of 1,2,3,4-Tetrahydroacridine-9-carboxamide lies in its partially hydrogenated structure, which imparts distinct chemical and biological properties compared to its fully aromatic counterparts .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYLXFQIZWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366250 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42878-53-5 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

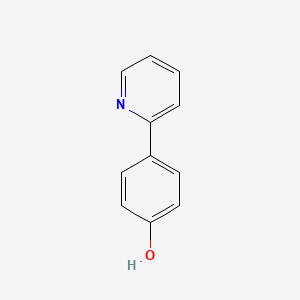

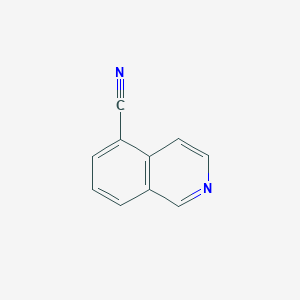

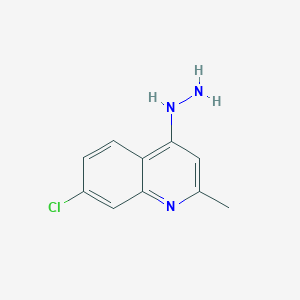

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid](/img/structure/B1348373.png)

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)